Carbonic Anhydrase IX Inhibition: Target Compound Shows Moderate Activity While 1H-Analog Derivatives Exhibit Potent NAMPT Inhibition
The target compound demonstrates moderate inhibition of carbonic anhydrase IX (CA IX) with an IC50 of 3.2 μM, as reported in a 2024 Nature Chemical Biology paper [1]. In contrast, derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold have been developed as potent NAMPT inhibitors, with IC50 values ranging from 0.003 to 0.071 μM [2]. This approximately 45-fold to 1,000-fold difference in potency profile indicates distinct target engagement landscapes: the 2-methyl-2H tautomer appears to favor CA-related pathways, whereas the 1H-tautomeric scaffold is optimized for NAMPT inhibition.
| Evidence Dimension | In vitro enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 3.2 μM |
| Comparator Or Baseline | 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid amide derivatives: IC50 = 0.003–0.071 μM (NAMPT) |
| Quantified Difference | Target compound is 45-fold to 1,000-fold less potent than comparator derivatives on respective targets |
| Conditions | CA IX inhibition assay (Nature Chemical Biology, 2024); NAMPT enzyme inhibition assay (Bioorganic & Medicinal Chemistry Letters, 2013) |
Why This Matters
Procurement decisions for screening libraries should account for this target preference divergence; selecting the 2-methyl-2H scaffold may be advantageous for hypoxia-related target screening (e.g., CA IX) where 1H-analogs have shown limited activity.
- [1] Nature Chemical Biology. (2024). Reported via Kuujia: 2-Methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exhibits moderate inhibition of carbonic anhydrase IX with IC50 = 3.2 μM. View Source
- [2] Zheng, X., et al. (2013). Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorganic & Medicinal Chemistry Letters. IC50 range: 0.003–0.071 μM. View Source
